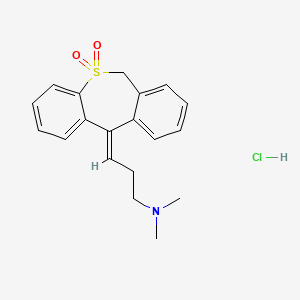
Dosulepin Sulfone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dosulepin Sulfone Hydrochloride is a derivative of dosulepin, a tricyclic antidepressant. It is primarily used in the treatment of depressive disorders and anxiety. This compound is known for its ability to inhibit the reuptake of biogenic amines, thereby increasing the levels of neurotransmitters like serotonin and norepinephrine in the synaptic cleft .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dosulepin Sulfone Hydrochloride typically involves the sulfonation of dosulepin. The process begins with the preparation of dosulepin, which is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where dosulepin is reacted with sulfonating agents. The reaction mixture is then neutralized, purified, and crystallized to obtain the final product. The process is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dosulepin Sulfone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The sulfone group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dosulepin Sulfone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying sulfonation reactions.
Biology: Investigated for its effects on neurotransmitter levels and its potential use in treating neurological disorders.
Medicine: Primarily used as an antidepressant and anxiolytic agent. It is also studied for its potential in treating chronic pain and migraines.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Dosulepin Sulfone Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety. The compound also acts as an antagonist at histamine type 1 receptors, contributing to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Doxepin: Shares structural similarities and is used for similar therapeutic purposes.
Clomipramine: Also a tricyclic antidepressant with comparable pharmacological properties
Uniqueness
Dosulepin Sulfone Hydrochloride is unique due to its specific sulfone group, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and alters its metabolic profile compared to other tricyclic antidepressants .
Properties
Molecular Formula |
C19H22ClNO2S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
(3E)-3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
InChI Key |
BKVDSQDFYZQLTR-SJDTYFKWSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31.Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


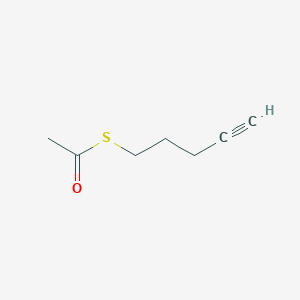

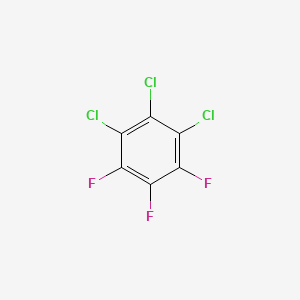
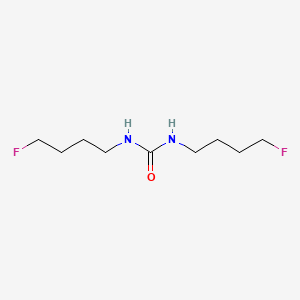

![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
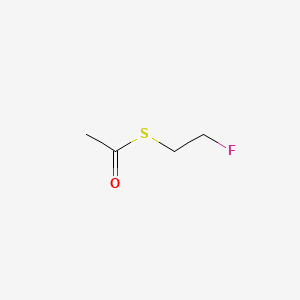
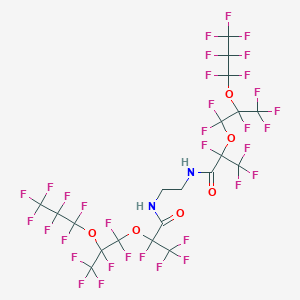

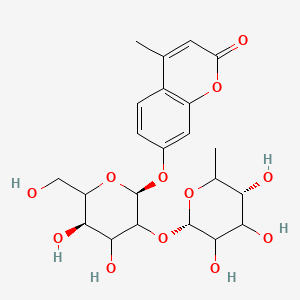
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
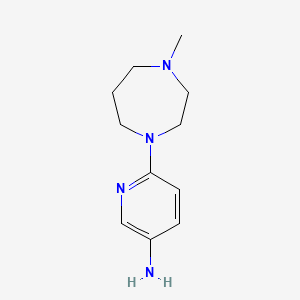
![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
